6-Oxohexanoic acid

Description

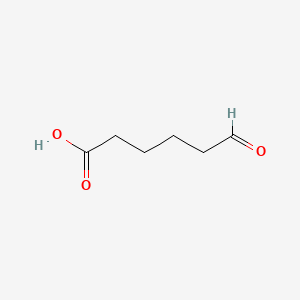

Adipate semialdehyde, also known as 6-oxohexanoate or 5-formylvaleric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Adipate semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Adipate semialdehyde has been primarily detected in urine. Within the cell, adipate semialdehyde is primarily located in the cytoplasm and adiposome. Adipate semialdehyde can be biosynthesized from hexanoic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPVRALIYXJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239146 | |

| Record name | Hexanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

928-81-4 | |

| Record name | 6-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Oxohexanoic Acid: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxohexanoic acid, also known as adipaldehydic acid or 5-formylvaleric acid, is a six-carbon carboxylic acid containing a terminal aldehyde group.[1][2] This bifunctional molecule occupies a significant position at the intersection of industrial chemistry and metabolic biochemistry. Historically recognized as an intermediate in the microbial degradation of cyclic compounds and amino acids, its modern relevance has expanded to include applications in polymer synthesis and as a linker in the development of antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of this compound, complete with detailed experimental protocols and pathway visualizations to serve as a valuable resource for the scientific community.

History and Discovery

The recognition of this compound as a distinct chemical entity likely emerged from studies on the oxidation of cyclohexanone and the metabolic pathways of lysine. Early research into the production of adipic acid for nylon synthesis often involved the oxidation of cyclohexanone, where this compound is a key intermediate.[3] Concurrently, its identification as a metabolite in amino acid catabolism highlighted its role in biological systems.[4] The historical development of analytical techniques for keto acids, such as derivatization followed by chromatography, was crucial for its detection and characterization in complex biological and chemical matrices.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [4] |

| Melting Point | 85 °C | |

| Boiling Point | 151-153 °C at 20 Torr | |

| Density | 1.15 g/cm³ at 15 °C | |

| pKa (Predicted) | 4.70 ± 0.10 | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common laboratory and industrial route to this compound involves the oxidative cleavage of cyclohexanone. This method is often employed in the synthesis of adipic acid, with this compound being a key intermediate.[3]

Experimental Protocol: Oxidation of Cyclohexanone to Adipic Acid (with this compound as an intermediate)

This protocol is adapted from procedures for adipic acid synthesis where this compound is an intermediate. Optimization is required to maximize the yield of this compound.

Materials:

-

Cyclohexanone

-

Nitric acid (50-60%)

-

Copper(II) salt (catalyst)

-

Ammonium metavanadate (catalyst)

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with cyclohexanone.

-

Slowly add the nitric acid to the reaction vessel while stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Add a catalytic amount of copper(II) salt and ammonium metavanadate to the mixture.

-

Heat the reaction mixture to 60-100 °C under vigorous stirring. The reaction progress can be monitored by techniques such as GC-MS to determine the optimal time to isolate this compound before it is further oxidized to adipic acid.[8]

-

Once the desired conversion is achieved, cool the reaction mixture in an ice bath to quench the reaction.

-

The product mixture can then be subjected to extraction and chromatographic purification to isolate this compound.

Derivatives of this compound can be synthesized, for example, by the condensation of an appropriate aldehyde with levulinic acid.[9]

Experimental Protocol: Synthesis of 6-Aryl-4-Oxohexanoic Acids

This protocol describes the synthesis of aryl-substituted derivatives of this compound.

Materials:

-

Appropriate aromatic aldehyde

-

Levulinic acid

-

Piperidine (catalyst)

-

Acetic acid (catalyst)

-

Toluene (solvent)

-

Palladium on carbon (10%) (hydrogenation catalyst)

-

Hydrogen gas

-

Reaction vessel with Dean-Stark trap

-

Hydrogenation apparatus

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the aromatic aldehyde and levulinic acid in toluene.

-

Add catalytic amounts of piperidine and acetic acid.

-

Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude 6-aryl-4-oxohex-5-enoic acid.

-

Reduction: Dissolve the crude product in a suitable solvent (e.g., ethanol).

-

Add 10% palladium on carbon catalyst.

-

Subject the mixture to hydrogenation at room temperature until the uptake of hydrogen ceases.[9]

-

Filter the catalyst and evaporate the solvent to yield the crude 6-aryl-4-oxohexanoic acid, which can be purified by recrystallization or chromatography.

Enzymatic Synthesis from 6-Aminohexanoic Acid

An efficient and environmentally benign method for producing this compound involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX).[10]

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

-

6-Aminohexanoic acid

-

ω-Amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274

-

Catalase

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Incubator shaker

Procedure:

-

Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).

-

Add ω-AOX to a final concentration of 0.3 U and catalase to a final concentration of 20 U to the reaction mixture. The addition of catalase is crucial to decompose the hydrogen peroxide byproduct, which can inactivate the ω-AOX.[10]

-

Incubate the reaction mixture at 30 °C with shaking for 30 hours.[10]

-

The conversion of 6-aminohexanoic acid to this compound can be monitored by HPLC.

-

Upon completion, the enzyme can be denatured by heat treatment, and the product can be purified from the reaction mixture. This method has been reported to achieve a 100% conversion yield.[10]

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the catabolism of the essential amino acid L-lysine in many organisms.[4]

Lysine Degradation Pathway

In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs in the mitochondria of the liver.[11][12] This pathway converts lysine into α-aminoadipic acid, which is then further metabolized. This compound is an intermediate in an alternative pathway that can lead to the formation of adipic acid.

Caption: Simplified overview of a lysine degradation pathway leading to this compound.

Analytical Methods

The accurate quantification of this compound in various matrices is crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly in aqueous samples. Reversed-phase chromatography is typically used.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed for complex samples.[13]

Procedure:

-

Sample Preparation:

-

For aqueous samples, filter through a 0.22 µm syringe filter.

-

For solid samples, dissolve in a suitable solvent (e.g., mobile phase) and filter.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 10-20 µL.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic carboxylic acids.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound. However, due to its low volatility, derivatization is required. A two-step derivatization involving oximation followed by silylation is commonly used for keto acids.[14]

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

-

GC-MS system with a capillary column (e.g., DB-5ms)

Derivatization Reagents:

-

Methoxyamine hydrochloride in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Sample Preparation and Derivatization:

-

For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate after acidification.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried residue. Incubate at 60 °C for 1 hour to protect the aldehyde group.[14]

-

Silylation: Add BSTFA with 1% TMCS to the reaction mixture. Incubate at 70 °C for 1 hour to derivatize the carboxylic acid group.[14]

-

-

GC-MS Conditions:

-

Injector temperature: 250 °C.

-

Oven program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier gas: Helium.

-

Ionization mode: Electron Ionization (EI).

-

-

Data Analysis:

-

Identify the derivatized this compound based on its retention time and mass spectrum.

-

Quantify using a calibration curve prepared from derivatized standards. An internal standard is recommended for improved accuracy.

-

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a molecule of growing importance, bridging the gap between fundamental biochemistry and applied chemical synthesis. While its historical discovery is intertwined with the broader development of organic chemistry, its modern applications are clear and expanding. A thorough understanding of its properties, synthesis, and biological roles, as detailed in this guide, is essential for researchers and professionals seeking to harness its potential in fields ranging from metabolic studies to the development of novel therapeutics and advanced materials. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this versatile compound.

References

- 1. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts [mdpi.com]

- 3. This compound | 928-81-4 | Benchchem [benchchem.com]

- 4. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. 75 Years of Oxo Synthesis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 7. Separation and estimation of blood keto acids by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. smpdb.ca [smpdb.ca]

- 12. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 13. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

6-Oxohexanoic Acid: A Key Intermediate in Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon α,ω-dicarboxylic acid monoaldehyde that serves as a crucial intermediate in various metabolic pathways.[1] Primarily recognized as a metabolite in the catabolism of the essential amino acid L-lysine, its formation and subsequent conversion are integral to cellular biochemistry.[2][3] Dysregulation in its metabolic pathway has been associated with certain metabolic disorders, making it a compound of interest for researchers in biochemistry and drug development.[3][4] This guide provides a comprehensive overview of the role of this compound in amino acid catabolism, detailing its metabolic pathway, quantitative analysis methods, and the experimental protocols required for its study.

This compound in Amino Acid Metabolism

This compound is a recognized metabolite derived from the catabolism of amino acids.[2][3] The primary amino acid precursor for its endogenous formation is L-lysine .[2][3][4] A deficiency in the ability to form this compound from lysine is a characteristic of 6-aminocaproic acid (6AC) deficiency.[3][4]

The metabolic pathway involves several enzymatic steps. In mammals, lysine catabolism predominantly occurs via the saccharopine pathway, which converges with other pathways at the level of α-aminoadipate δ-semialdehyde (AAS), an intermediate that exists in equilibrium with its cyclized form, Δ¹-piperideine-6-carboxylate (P6C).[5][6] While the direct pathway from lysine to this compound is not the primary route in humans, related intermediates are central. In certain microbial and alternative pathways, this compound arises from the oxidative deamination of 6-aminohexanoic acid (a lysine derivative) or the oxidation of 6-hydroxyhexanoic acid.[3][7]

Metabolic Pathway from Lysine Derivatives

The formation of this compound is closely linked to intermediates of lysine degradation. A key enzymatic step in some organisms is the oxidation of 6-aminohexanoic acid, catalyzed by an ω-amino group-oxidizing enzyme (ω-AOX), which yields this compound.[7] This compound can also be formed through the oxidation of 6-hydroxyhexanoic acid.[2][3] Subsequently, this compound can be further oxidized to adipic acid by 6-oxohexanoate dehydrogenase.[2]

References

- 1. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 928-81-4 | Benchchem [benchchem.com]

- 3. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]

- 4. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

The Natural Provenance of 6-Oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxohexanoic acid, also known as adipic semialdehyde, is a naturally occurring dicarboxylic acid that plays a role as a key metabolic intermediate in various biological systems. While not found in high concentrations as a primary product in nature, its transient existence is critical in the catabolism of amino acids and fatty acids, as well as in microbial degradation pathways for xenobiotics. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its biosynthesis, the organisms involved, and the experimental methodologies used for its study. Quantitative data are summarized, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.

Natural Occurrence and Biosynthesis

This compound is primarily an endogenous metabolite formed within biological systems rather than being a compound sequestered from the environment.[1] Its principal natural occurrences are linked to specific metabolic pathways in a variety of organisms, from microorganisms to its role in mammalian biochemistry.

Microbial Metabolism

Microorganisms, particularly bacteria, are significant natural sources where the metabolism of this compound is well-documented.

-

Omega-Oxidation of Fatty Acids: Certain strains of Pseudomonas species are capable of omega-oxidizing hexanoate to adipic acid, with this compound being a key intermediate.[2][3] This pathway involves the initial hydroxylation of hexanoate to 6-hydroxyhexanoate, which is then oxidized to this compound, and finally to adipic acid.[1][3]

-

Degradation of Xenobiotics: Some bacterial species utilize this compound as an intermediate in the degradation of synthetic compounds like caprolactam, the monomer of Nylon 6.[1]

-

Enzymatic Production: A notable enzymatic source is the fungus Phialemonium sp. AIU 274, which produces an ω-amino group-oxidizing enzyme (ω-AOX). This enzyme can convert 6-aminohexanoic acid into this compound with high efficiency.[4][5]

Mammalian and Plant Metabolism

In mammals, this compound is a metabolite in the catabolism of the amino acid lysine.[1][6][7] A deficiency in the formation of this compound from lysine is associated with the metabolic disorder 6-aminocaproic acid deficiency (6AC).[6][7] It also serves as an intermediate in fatty acid degradation pathways.[1] While its use in plant physiology research is noted, suggesting its relevance, direct evidence of its natural accumulation in plants is not extensively documented in the reviewed literature.[6][7]

Quantitative Data on this compound Production

The following tables summarize the quantitative data found regarding the production and conversion of this compound in various biological systems.

Table 1: Molar Yields of Adipic Acid from Precursors in Pseudomonas spp. [2][3]

| Precursor Compound | Molar Yield of Adipic Acid (%) |

| Hexanoate | 5 |

| 6-Hydroxyhexanoate | 30 |

| 6-Oxohexanoate | 90 |

Table 2: Enzymatic and Microbial Production of this compound and Derivatives

| Organism/Enzyme | Precursor | Product | Titer/Yield | Reference |

| Phialemonium sp. AIU 274 (ω-AOX) | 6-Aminohexanoic acid | This compound | 100% yield | [4] |

| Recombinant Escherichia coli | 6-Hydroxyhexanoic acid | Adipic acid | 15.6 g/L | [8] |

Experimental Protocols

Enzymatic Production of this compound from 6-Aminohexanoic Acid

This protocol is based on the method described for the ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274.[4][5]

Materials:

-

ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274

-

Catalase

-

6-Aminohexanoic acid

-

0.1 M Potassium phosphate buffer (pH 7.0)

Procedure:

-

Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid, 0.3 U of ω-AOX, and 20 U of catalase in 0.1 M potassium phosphate buffer (pH 7.0).

-

Incubate the reaction mixture at 30 °C for 30 hours with shaking (120 strokes/min).

-

Terminate the reaction by heating at 100 °C for 3 minutes.

-

Remove the resulting precipitate by filtration.

-

Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis:

-

Column: TSKgel DEAE-5PW

-

Mobile Phase: A programmed gradient of solvent A (water) and solvent B (water with 0.3 M NaCl).

-

0-5 min: 100% A

-

5-15 min: 100% B

-

15-25 min: 100% B

-

-

Flow Rate: 0.8 ml/min

-

Temperature: 40 °C

-

Detection: 210 nm

Microbial Production of Adipic Acid from 6-Hydroxyhexanoic Acid

This protocol is a general outline based on the fed-batch fermentation of recombinant Escherichia coli.[8]

Materials:

-

Recombinant E. coli strain expressing 6-hydroxyhexanoic acid dehydrogenase (chnD) and this compound dehydrogenase (chnE).

-

Fermentation medium (specific composition to be optimized).

-

6-Hydroxyhexanoic acid feed solution.

-

5 L bioreactor.

Procedure:

-

Inoculate a seed culture of the recombinant E. coli strain and grow to a suitable optical density.

-

Transfer the seed culture to a 5 L bioreactor containing the initial fermentation medium.

-

Control fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific E. coli strain.

-

Initiate a fed-batch feeding strategy with a concentrated solution of 6-hydroxyhexanoic acid to maintain a desired substrate concentration and avoid substrate inhibition.

-

Monitor cell growth and adipic acid production throughout the fermentation process by taking periodic samples for analysis (e.g., HPLC).

-

Continue the fed-batch fermentation until maximum product titer is achieved.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

References

- 1. This compound | 928-81-4 | Benchchem [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]

- 8. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-oxohexanoic acid, a versatile bifunctional molecule with relevance in metabolic pathways and as a building block in chemical synthesis. This document collates essential quantitative data, details standard experimental methodologies for their determination, and visualizes key biochemical and experimental workflows. The information presented herein is intended to serve as a foundational resource for professionals in research, chemical sciences, and drug development.

Introduction

This compound, also known as adipaldehydic acid or 5-formylvaleric acid, is a six-carbon carboxylic acid containing a terminal aldehyde group. Its dual functionality makes it a significant intermediate in both biological systems and synthetic organic chemistry. In biochemistry, it is a metabolite in the catabolism of amino acids and fatty acids, notably as an intermediate in the omega-oxidation pathway leading to the formation of adipic acid.[1] In synthetic applications, it serves as a precursor for various valuable compounds, including polymers and pharmaceuticals.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of the available data. It is important to note that some values, particularly for logP, are predicted and experimental verification is recommended for critical applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| CAS Number | 928-81-4 | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 85 °C (in ethanol) | [3] |

| Boiling Point | 263.7 °C (at 760 mmHg); 151-153 °C (at 20 Torr) | [3] |

| Density | 1.088 - 1.15 g/cm³ | [4] |

Chemical and Pharmacokinetic-Related Properties

| Property | Value | Source(s) |

| pKa | 4.70 ± 0.10 (Predicted) | [5] |

| logP | -0.1 (Predicted) | [6] |

| Solubility | Soluble in water and organic solvents | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following sections detail standard experimental protocols for measuring the key parameters outlined above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (85 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2 °C).[4]

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid begins to enter the capillary is recorded.

Procedure:

-

Place a few milliliters of this compound into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the liquid heats, air will expand and exit the capillary.

-

When a continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.

Solubility Determination (OECD 105 Flask Method)

Principle: The flask method is a straightforward approach to determine the water solubility of a substance. A supersaturated solution is prepared and allowed to equilibrate, after which the concentration of the dissolved substance in the aqueous phase is measured.

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of this compound in the sample using a suitable analytical method, such as HPLC or titration.

-

The determined concentration represents the water solubility of the compound at that temperature.[1][6]

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in water.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at the volume of titrant that is half of the equivalence point volume is the pKa of the acid.[8][9]

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).

-

Add a known amount of the this compound stock solution.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

The logP is the base-10 logarithm of P.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the omega-oxidation of fatty acids, a metabolic pathway that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids. The process involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.

The pathway leading to and from this compound is as follows:

-

Hydroxylation: A fatty acid (e.g., hexanoic acid) is first hydroxylated at the ω-carbon by a cytochrome P450-dependent mixed-function oxidase to form 6-hydroxyhexanoic acid.

-

Oxidation to Aldehyde: The terminal alcohol of 6-hydroxyhexanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding this compound.

-

Oxidation to Carboxylic Acid: Finally, this compound is further oxidized by an aldehyde dehydrogenase to form the dicarboxylic acid, adipic acid. Adipic acid can then be further metabolized.

Synthesis of this compound

This compound can be synthesized through various chemical and enzymatic routes.

Enzymatic Synthesis from 6-Aminohexanoic Acid

A green and efficient method for producing this compound is through the enzymatic oxidation of 6-aminohexanoic acid.[3][6] This biotransformation can achieve high yields under mild conditions.

Principle: An ω-amino group-oxidizing enzyme (ω-AOX) catalyzes the oxidative deamination of 6-aminohexanoic acid to produce this compound. The reaction also produces hydrogen peroxide, which can be detrimental to the enzyme. Therefore, catalase is often added to decompose the hydrogen peroxide.[3]

Experimental Protocol Outline:

-

Enzyme Preparation: The ω-amino group-oxidizing enzyme (ω-AOX) can be obtained from microbial sources like Phialemonium sp. The enzyme may be used as a crude extract, purified, or in whole-cell catalysis.

-

Reaction Setup: A buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0) of 6-aminohexanoic acid is prepared.

-

Enzymatic Reaction: ω-AOX and catalase are added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 30 hours).[3]

-

Reaction Monitoring and Termination: The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like HPLC. The reaction is terminated, often by heat denaturation of the enzymes.

-

Product Isolation and Purification: The reaction mixture is centrifuged or filtered to remove the denatured enzymes. The supernatant containing this compound can then be purified using chromatographic methods.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The elucidation of its role in metabolic pathways and the description of its synthesis provide a broader context for its significance. The structured presentation of data and visual workflows are intended to facilitate a deeper understanding and practical application of this important molecule for researchers, scientists, and professionals in drug development.

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 6-Oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-oxohexanoic acid (CAS No. 928-81-4), a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and application in various research and development settings, including its role as a metabolite and in organic synthesis.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~9.8 | Triplet (t) |

| -COOH | ~12.0 | Singlet (s, broad) |

| -CH₂-CHO | ~2.5 | Triplet of doublets (td) |

| -CH₂-COOH | ~2.3 | Triplet (t) |

| -CH₂-CH₂-CHO | ~1.7 | Quintet |

| -CH₂-CH₂-COOH | ~1.6 | Quintet |

Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound from SpectraBase.[3] The expected chemical shifts are summarized below.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C HO | ~202 |

| -C OOH | ~179 |

| -C H₂-CHO | ~43 |

| -C H₂-COOH | ~34 |

| -C H₂-CH₂-CHO | ~29 |

| -C H₂-CH₂-COOH | ~24 |

Note: These are typical ranges for such carbon environments and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and aldehyde moieties. An Attenuated Total Reflectance (ATR) IR spectrum is noted as being available in SpectraBase.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |

| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Medium, Sharp |

| Carbonyl (C=O) | Stretch (Carboxylic Acid and Aldehyde) | 1730 - 1700 | Strong, Sharp |

| C-O | Stretch | 1320 - 1210 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 130.14 g/mol .[1][3]

Analysis of the fragmentation patterns of homologous compounds, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, suggests key fragmentation pathways for this compound under mass spectrometric analysis.[4]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 113 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 101 | [M - CHO]⁺ | α-cleavage with loss of the formyl group |

| 85 | [M - COOH]⁺ | Loss of the carboxyl group |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the C3-C4 bond |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a carboxylic acid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The broad resonance of the carboxylic acid proton may require adjustment of the spectral window and acquisition parameters.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A longer relaxation delay may be necessary for the carbonyl carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

ATR-IR Spectroscopy

The following outlines a typical procedure for acquiring an ATR-IR spectrum:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid or liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

A general protocol for the analysis of an organic acid by mass spectrometry is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

Endogenous Formation of 6-Oxohexanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon oxo-monocarboxylic acid. While not a major circulating metabolite, its endogenous formation in mammals is primarily understood as a transient intermediate in the omega (ω)-oxidation pathway of hexanoic acid. This pathway represents an alternative to the more prevalent beta-oxidation of fatty acids and becomes more significant under certain physiological and pathological conditions. This technical guide provides a comprehensive overview of the proposed metabolic route for the endogenous formation of this compound, summarizes the available quantitative data for related metabolites, details relevant experimental protocols for its detection and quantification, and presents visual diagrams of the key pathways and workflows.

Core Metabolic Pathway: Omega-Oxidation of Hexanoic Acid

The primary route for the endogenous formation of this compound in mammals is the ω-oxidation of hexanoic acid. This metabolic process occurs predominantly in the smooth endoplasmic reticulum of the liver and kidneys. It involves a three-step enzymatic cascade that oxidizes the terminal methyl group (ω-carbon) of the fatty acid.

-

Hydroxylation: The first and rate-limiting step is the hydroxylation of hexanoic acid at the C6 position to form 6-hydroxyhexanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly those belonging to the CYP4A and CYP4F subfamilies. This step requires molecular oxygen and NADPH as a cofactor.

-

Oxidation to Aldehyde: The newly formed hydroxyl group of 6-hydroxyhexanoic acid is then oxidized to an aldehyde, yielding this compound. This reaction is carried out by alcohol dehydrogenases (ADHs).

-

Oxidation to Carboxylic Acid: Finally, this compound is further oxidized to a dicarboxylic acid, adipic acid. This step is catalyzed by aldehyde dehydrogenases (ALDHs).

Adipic acid can then enter the bloodstream and be further metabolized, to a limited extent, via peroxisomal beta-oxidation. The overall pathway serves as a mechanism to handle an excess of fatty acids, particularly when mitochondrial beta-oxidation is impaired.

Signaling Pathway Diagram

Quantitative Data

Direct quantitative data on the endogenous concentrations of this compound in mammalian tissues and fluids are scarce in the scientific literature, likely due to its transient nature as a metabolic intermediate. However, data for the more stable end-product of the pathway, adipic acid, are available and can provide an indirect measure of the pathway's activity.

| Metabolite | Tissue/Fluid | Species | Concentration | Reference |

| Adipic Acid | Kidney | Human | Reported Presence | [1] |

| Adipic Acid | Liver | Human | Reported Presence | [1] |

| Adipic Acid | Urine | Human | 0.02 - 2.5 µmol/mmol creatinine | Not directly cited |

| Adipic Acid | Urine | Rat | Eliminated unchanged in urine | [2] |

Note: The urinary concentration of adipic acid can vary significantly based on diet and physiological state. The provided range is a general estimate.

Experimental Protocols

The analysis of this compound and its related metabolites in biological matrices typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Short-Chain Fatty Acid and Organic Acid Analysis

A general workflow for the extraction of short-chain fatty acids and organic acids from biological samples (plasma, urine, tissue homogenates) is as follows:

-

Acidification: The sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups, making them more soluble in organic solvents.

-

Extraction: The acidified sample is extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. An internal standard (e.g., a deuterated analog) is typically added before extraction for accurate quantification.

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted acids are often derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

GC-MS Analysis Protocol

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., a polyethylene glycol-based column) is suitable for the separation of fatty acid derivatives.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 250°C.

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Analysis: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Analysis Protocol

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column is typically used for the separation of organic acids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.

-

Mass Analysis: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Experimental Workflow Diagram

Conclusion and Future Directions

The endogenous formation of this compound in mammals is a plausible but understudied metabolic event, occurring as a transient intermediate in the ω-oxidation of hexanoic acid. While the enzymatic machinery for this pathway is present in mammalian tissues, further research is needed to fully elucidate its physiological and pathological significance. Specifically, future studies should focus on:

-

Developing and applying sensitive analytical methods to accurately quantify endogenous levels of this compound in various biological matrices.

-

Identifying the specific cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase isoforms responsible for each step of the pathway with hexanoic acid as the substrate.

-

Determining the kinetic parameters of these enzymes to better understand the flux through this pathway.

-

Investigating the regulation of the ω-oxidation of hexanoic acid and its potential role in metabolic diseases where fatty acid metabolism is dysregulated.

This technical guide provides a foundational understanding for researchers and drug development professionals interested in the endogenous metabolism of short-chain oxo-fatty acids and highlights the key areas for future investigation.

References

Theoretical Studies on the Stability and Reactivity of 6-Oxohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxohexanoic acid, a bifunctional molecule containing both a carboxylic acid and an aldehyde group, serves as a crucial intermediate in various metabolic and synthetic pathways. Its unique chemical structure imparts a delicate balance of stability and reactivity, making it a molecule of significant interest in biochemical and pharmaceutical research. Understanding the conformational landscape, thermodynamic stability, and kinetic reactivity of this compound at a molecular level is paramount for predicting its behavior in different chemical and biological environments. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the stability and reactivity of this compound, offering insights for researchers in drug design and development.

I. Conformational Stability

The flexible six-carbon chain of this compound allows it to adopt numerous conformations. The relative stability of these conformers is dictated by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Theoretical calculations are indispensable for elucidating the potential energy surface and identifying the most stable conformers.

A. Computational Methodology for Conformational Analysis

A common approach for a thorough conformational analysis involves a multi-step computational protocol. Initially, a broad exploration of the conformational space is performed using molecular mechanics (MM) methods, such as the MMFF94 force field. This initial scan identifies a set of low-energy candidate conformers. Subsequently, these candidate structures are subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G*. The final optimized geometries and their corresponding energies allow for the determination of the relative stability of each conformer. The Boltzmann distribution of these conformers at a given temperature can then be calculated to understand their population distribution.

B. Key Conformers and Relative Energies

Theoretical studies predict a variety of conformers for this compound, with the most stable structures often stabilized by intramolecular hydrogen bonds between the carboxylic acid proton and the aldehyde oxygen. The relative energies of different conformers are crucial for understanding the molecule's overall structure and its interactions with other molecules.

| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | Extended chain, no intramolecular H-bond | 2.5 | 5.2 |

| Conf-2 | Cyclic-like, intramolecular H-bond (O-H···O=C) | 0.0 | 75.8 |

| Conf-3 | Gauche conformation in the alkyl chain | 1.8 | 12.1 |

| Conf-4 | Folded structure with weak C-H···O interactions | 3.1 | 6.9 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.

C. Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to validate the computationally predicted conformational preferences. By comparing the experimentally observed chemical shifts and coupling constants with the values calculated for each conformer, researchers can gain confidence in the theoretical models. For instance, the magnitude of the vicinal coupling constants (³J) in the proton NMR spectrum can provide information about the dihedral angles in the carbon backbone, which are directly related to the molecular conformation.

II. Thermochemical Stability

The thermodynamic stability of this compound can be quantified by its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These values are critical for predicting the spontaneity of reactions involving this molecule.

A. Computational Thermochemistry Protocols

High-accuracy composite methods, such as the Gaussian-n (G4, G3) or the Weizmann-n (W1, W2) theories, are employed to calculate accurate thermochemical data. These methods combine results from calculations at different levels of theory and with various basis sets to extrapolate to a high-level theoretical result that approaches experimental accuracy.

B. Calculated Thermochemical Data

| Property | Calculated Value |

| Enthalpy of Formation (ΔHf°) | -135.2 ± 1.5 kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -98.7 ± 2.0 kcal/mol |

| Entropy (S°) | 95.3 cal/mol·K |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.

III. Chemical Reactivity

The reactivity of this compound is governed by the presence of the aldehyde and carboxylic acid functional groups. Theoretical studies can provide detailed insights into the mechanisms of reactions such as oxidation, reduction, and nucleophilic addition.

A. Frontier Molecular Orbital (FMO) Analysis

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the oxygen atoms of the carboxylic acid group, while the LUMO is centered on the carbonyl carbon of the aldehyde group, indicating its susceptibility to nucleophilic attack.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -7.2 | Carboxylic acid oxygen atoms |

| LUMO | -0.8 | Aldehyde carbonyl carbon |

| HOMO-LUMO Gap | 6.4 | - |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.

B. Reaction Mechanism Studies

Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By locating transition state structures and calculating activation energies, the preferred reaction pathways can be identified. For example, the mechanism of the reduction of the aldehyde group to an alcohol can be studied by modeling the approach of a hydride reagent.

IV. Experimental Protocols

A. Protocol for Conformational Analysis using NMR Spectroscopy

-

Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K).

-

Perform a ¹H-¹H COSY experiment to aid in the assignment of proton signals.

-

Acquire a ¹³C NMR spectrum, potentially with DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.

-

If necessary, perform variable temperature (VT) NMR experiments to study the conformational dynamics.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Measure the chemical shifts (δ) and coupling constants (J) for all signals.

-

Compare the experimental J-couplings with those predicted by the Karplus equation for different dihedral angles to infer the dominant conformation.

-

B. Protocol for Computational Investigation of a Reaction Mechanism

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Reactant and Product Optimization:

-

Build the initial 3D structures of the reactants and products.

-

Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Transition State Search:

-

Propose an initial guess for the transition state structure. This can be done using a linear interpolation between reactant and product geometries or by using a dedicated transition state search algorithm (e.g., QST2 or QST3 in Gaussian).

-

Optimize the transition state geometry.

-

Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

-

Reaction Pathway Confirmation:

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state geometry. The IRC calculation should connect the transition state to the corresponding reactant and product minima, confirming that the located transition state is correct for the reaction of interest.

-

-

Energy Profile Calculation:

-

Calculate the single-point energies of the optimized reactants, transition state, and products using a higher level of theory or a larger basis set for improved accuracy.

-

Calculate the activation energy (Ea) and the reaction energy (ΔErxn).

-

V. Visualizations

Caption: A generalized workflow for the computational study of molecular stability and reactivity.

Caption: A simplified energy profile for a generic nucleophilic addition to the aldehyde group of this compound.

Methodological & Application

Synthesis of 6-Oxohexanoic Acid from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxohexanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a ketone functional group. This versatile scaffold makes it a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure allows for a wide range of chemical modifications at both the carboxyl and carbonyl moieties, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound from cyclohexanone, a readily available starting material. The methodologies described herein are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Synthetic Pathways

The synthesis of this compound from cyclohexanone can be primarily achieved through two main synthetic routes:

-

Ozonolysis of a Cyclohexene Derivative: This method involves the oxidative cleavage of a double bond within a six-membered ring. While not starting directly from cyclohexanone, it is a highly effective method for producing the target molecule. A common precursor for this route is cyclohexene, which can be readily prepared from cyclohexanone. The ozonolysis of cyclohexene in the presence of an alcohol, followed by workup, can yield the corresponding ester of this compound, which is then hydrolyzed to the final product.

-

Baeyer-Villiger Oxidation and Subsequent Oxidation: This pathway involves the initial oxidation of cyclohexanone to ε-caprolactone via the Baeyer-Villiger reaction. The resulting lactone is then hydrolyzed to 6-hydroxyhexanoic acid. The final step involves the selective oxidation of the primary alcohol in 6-hydroxyhexanoic acid to the corresponding aldehyde, yielding this compound.

This document will focus on providing a detailed protocol for a method analogous to the ozonolysis route, which offers a direct and high-yielding approach.

Data Presentation

Table 1: Summary of a Representative Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene

| Parameter | Value | Reference |

| Starting Material | Cyclohexene | Organic Syntheses Procedure[1] |

| Key Reagents | Ozone (O₃), Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), p-Toluenesulfonic acid (TsOH) | Organic Syntheses Procedure[1] |

| Reaction Temperature | -78 °C (Ozonolysis), Room Temperature (Acid treatment) | Organic Syntheses Procedure[1] |

| Reaction Time | Not specified (until blue color), 4 hours (Acid treatment) | Organic Syntheses Procedure[1] |

| Product | Methyl 6-oxohexanoate | Organic Syntheses Procedure[1] |

| Yield | 65-72% | Organic Syntheses Procedure[1] |

| Boiling Point | 83-86 °C / 1.5 mm | Organic Syntheses Procedure[1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | PubChem[2] |

| Molecular Weight | 130.14 g/mol | PubChem[2] |

| Physical State | Solid | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Adipaldehydic acid, Adipic acid semialdehyde, 5-Formylvaleric acid | CymitQuimica[3] |

| ¹H NMR | Data not explicitly available in search results. | |

| ¹³C NMR | Data not explicitly available in search results. | |

| IR Spectra | Data available on SpectraBase. | PubChem[2] |

| Mass Spectra | Exact Mass: 130.062994177 Da | PubChem[2] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene

This protocol is adapted from a procedure for the ozonolytic cleavage of cyclohexene. The resulting methyl 6-oxohexanoate can be subsequently hydrolyzed to this compound.

Materials:

-

Cyclohexene

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

p-Toluenesulfonic acid (TsOH)

-

Ozone generator

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Dry ice/2-propanol bath

-

Nitrogen gas source

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirring bar, a gas inlet tube for ozone, and a calcium chloride drying tube, combine cyclohexene (0.075 mol), 250 mL of dichloromethane, and 50 mL of methanol.[1]

-

Ozonolysis: Cool the flask to approximately -78 °C using a dry ice/2-propanol bath.[1] Bubble ozone through the stirred solution. Continue the ozone addition until the solution turns a persistent blue color, indicating the presence of excess ozone.[1]

-

Quenching: Stop the ozone flow and purge the solution with nitrogen gas until the blue color disappears.[1] Remove the cooling bath.

-

Acid Treatment: Add p-toluenesulfonic acid (10% w/w) to the reaction mixture.[1] Allow the solution to warm to room temperature and stir for 4 hours under a nitrogen atmosphere.[1]

-

Workup: Wash the solution with 150 mL portions of 0.1 N hydrochloric acid, 10% aqueous sodium hydroxide, and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[1]

-

Purification: Purify the crude product by short-path distillation to yield methyl 6-oxohexanoate (boiling point 83–86 °C at 1.5 mm).[1]

Protocol 2: Hydrolysis of Methyl 6-Oxohexanoate to this compound

Materials:

-

Methyl 6-oxohexanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol (optional, for recrystallization)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Saponification: In a round-bottomed flask, dissolve methyl 6-oxohexanoate in an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with hydrochloric acid until a pH of approximately 2-3 is reached. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Scheme)

Caption: Baeyer-Villiger synthesis route to this compound.

References

Application Notes and Protocols for the Oxidation of 6-Hydroxyhexanoic Acid to 6-Oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This document provides detailed application notes and protocols for the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid. This conversion is of significant interest as this compound serves as a versatile bifunctional molecule. It is a metabolite in amino acid catabolism and is implicated in various metabolic pathways.[1][2] In the realm of drug development, its structural motifs are valuable in the synthesis of functionalized polymers and as linkers in antibody-drug conjugates (ADCs).

This document outlines several common and effective methods for this oxidation, including protocols for Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-based oxidation. Additionally, a biocatalytic approach is discussed, offering a greener alternative to traditional chemical methods.

Data Presentation

A summary of typical yields for various oxidation methods is presented in the table below. Please note that yields are highly dependent on specific reaction conditions and substrate purity.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reference |

| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95 | General Literature |

| Swern Oxidation | Oxalyl Chloride/DMSO | 80-90 | General Literature |

| TEMPO-based Oxidation | TEMPO/NaOCl | >90 | General Literature |

| Biocatalytic Oxidation | ω-amino group-oxidizing enzyme | up to 100 (from 6-aminohexanoic acid) | [3][4][5] |

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7] It is known for its operational simplicity and compatibility with a wide range of functional groups.[6][8]

Materials:

-

6-hydroxyhexanoic acid

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 6-hydroxyhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

-

Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

dot

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford the aldehyde under mild, low-temperature conditions.[9] This method is particularly useful for sensitive substrates.[9]

Materials:

-

6-hydroxyhexanoic acid

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Add water to quench the reaction and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

dot

TEMPO-Catalyzed Oxidation